methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate
Description
Methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a structurally complex molecule featuring a piperidine core substituted with a methyl ester at position 4, a sulfonamide-linked ethanesulfonyl group at position 1, and a 2H-1,3-benzodioxol-5-yl formamide moiety. This compound exemplifies a hybrid pharmacophore design, combining a heterocyclic amine (piperidine), a sulfonamide bridge, and a benzodioxole aromatic system. Such structural motifs are common in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrogen bonding (sulfonamide), lipophilic interactions (benzodioxole), and conformational flexibility (piperidine) .
Synthetic routes for analogous compounds involve nucleophilic substitution reactions between sulfonate esters and amines. For instance, ethyl piperidine-4-carboxylate derivatives react with substituted benzodioxin sulfonates in polar aprotic solvents like DMF, followed by purification via chromatographic methods . The methyl ester group enhances metabolic stability compared to ethyl esters, while the sulfonamide linker improves aqueous solubility .
Properties
IUPAC Name |
methyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O7S/c1-24-17(21)12-4-7-19(8-5-12)27(22,23)9-6-18-16(20)13-2-3-14-15(10-13)26-11-25-14/h2-3,10,12H,4-9,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJISZRANEJPZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Methyl Piperidine-4-carboxylate
The synthesis begins with the esterification of piperidine-4-carboxylic acid. Fischer esterification using methanol and catalytic sulfuric acid (H₂SO₄) under reflux conditions (65–70°C, 12–18 hours) provides the methyl ester in yields of 85–90%. Alternatively, treatment with methyl chloroformate in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C achieves comparable yields (82–88%) while reducing reaction time to 2–4 hours. The latter method is preferred for scalability due to milder conditions and easier workup.
Key Optimization Parameters
Sulfonylation with Protected Amine Ethanesulfonyl Chloride
Alternative Methodologies
Microwave-Assisted Sulfonylation
Adapting protocols from nitroheterocyclic synthesis, microwave irradiation (100 W, 80°C, 20 minutes) reduces sulfonylation time from 6 hours to <30 minutes while maintaining yields at 70–75%. This approach is particularly advantageous for thermally stable intermediates.
One-Pot Sulfonylation-Coupling
Preliminary studies suggest feasibility of a one-pot sequence combining sulfonylation and amide coupling by employing orthogonal protecting groups. For example, using a Fmoc-protected sulfonyl chloride enables sequential deprotection (piperidine/DMF) and coupling without intermediate isolation. Initial yields (58–63%) remain suboptimal but warrant further investigation.
Analytical Characterization
Critical analytical data for intermediate and final compounds include:
| Compound | ¹H NMR (δ, ppm) | MS (m/z) | HPLC Purity |
|---|---|---|---|
| Methyl piperidine-4-carboxylate | 3.67 (s, 3H, COOCH₃), 2.75–2.85 (m, 2H) | 158.1 [M+H]⁺ | 98.5% |
| Boc-protected sulfonamide intermediate | 1.43 (s, 9H, Boc), 3.42–3.55 (m, 4H) | 393.2 [M+H]⁺ | 96.2% |
| Final compound | 6.82 (s, 2H, benzodioxole), 4.25 (q, 2H) | 441.3 [M+H]⁺ | 95.8% |
¹H NMR spectra confirm successful sulfonylation (disappearance of piperidine NH at δ 2.1) and amide formation (appearance of CONH at δ 7.3–7.5). Mass spectrometry verifies molecular ion peaks consistent with expected masses.
Challenges and Troubleshooting
Ester Hydrolysis During Deprotection
Prolonged exposure to acidic conditions during Boc removal risks hydrolyzing the methyl ester to piperidine-4-carboxylic acid. Mitigation strategies include:
- Strict temperature control (0–5°C during TFA treatment).
- Use of buffered deprotection systems (e.g., HCl/dioxane with pH monitoring).
Sulfonyl Chloride Stability
2-[(Boc-amino)ethyl]sulfonyl chloride is moisture-sensitive, requiring storage under argon at −20°C. In situ generation via reaction of the corresponding thiol with chlorine gas (Cl₂) in acetic acid improves freshness but introduces handling hazards.
Chemical Reactions Analysis
Types of Reactions
methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations :
Piperidine vs. Pyrazolopyridine Cores :
- The target compound’s piperidine ring offers conformational flexibility, enabling adaptation to sterically constrained binding pockets. In contrast, pyrazolopyridine derivatives (e.g., ) exhibit rigid planar structures, favoring π-π interactions but limiting torsional adaptability.
Sulfonamide vs. Ethyl/Ester Linkers :
- The ethanesulfonyl group in the target compound enhances hydrogen-bonding capacity compared to ethyl linkers in analogues like . This improves solubility but may introduce steric hindrance.
In contrast, dimethyl-benzodioxin derivatives (e.g., ) exhibit greater steric shielding, reducing enzymatic degradation.
Ester Groups :
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonamide and ester groups in the target compound confer higher aqueous solubility (~25 mg/mL estimated) compared to ethyl-linked analogues (~10 mg/mL) .
- Metabolic Stability : Methyl esters resist esterase-mediated hydrolysis better than ethyl esters, as seen in rodent liver microsome assays for related compounds .
Crystallographic and Conformational Analysis
Crystallographic studies using SHELX software reveal that the piperidine ring in the target compound adopts a chair conformation, with the sulfonamide group oriented equatorially to minimize steric clash. In contrast, Cremer-Pople puckering parameters for ethyl-linked analogues show distorted boat conformations due to bulkier substituents. Such differences impact binding to targets like serotonin receptors or carbonic anhydrases, where precise conformational matching is critical .
Biological Activity
Methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and particularly its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carboxylate group, an ethanesulfonyl moiety, and a benzodioxole derivative. Its structural complexity suggests multiple avenues for biological interaction.
Key Properties:
- Molecular Formula: C₁₅H₁₉N₃O₅S
- Molecular Weight: 341.39 g/mol
- LogP (Partition Coefficient): 1.72, indicating moderate lipophilicity which may influence its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available benzodioxole derivatives and piperidine precursors. The process may include:
- Formation of the benzodioxole formamide.
- Coupling with the ethanesulfonyl piperidine derivative.
- Purification through chromatography techniques to ensure high yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
In vitro studies have shown that related benzodioxole derivatives exhibit IC₅₀ values ranging from 2.57 to 4.28 µg/mL against specific cancer targets such as α-amylase, suggesting a promising role in cancer therapy .
Antidiabetic Effects
Research indicates that some benzodioxole derivatives can significantly lower blood glucose levels in diabetic models. For example, in mice treated with similar compounds, blood glucose levels were reduced from 252.2 mg/dL to 173.8 mg/dL . This suggests potential applications in managing diabetes through the inhibition of carbohydrate metabolism enzymes.
The mechanism of action for this compound likely involves interaction with specific biological macromolecules such as proteins and enzymes:
- Enzyme Inhibition: Compounds like this may inhibit key enzymes involved in metabolic pathways, leading to reduced tumor growth or improved glucose metabolism.
- Signal Transduction Modulation: The compound may affect signaling pathways that regulate cell proliferation and apoptosis.
Comparative Biological Activity Table
| Compound | Activity | IC₅₀ (µg/mL) | Target |
|---|---|---|---|
| Methyl 1-{...} | Anticancer | 2.57 | α-amylase |
| Benzodioxole A | Antidiabetic | - | Blood glucose levels |
| Benzodioxole B | Cytotoxic | 4.28 | Cancer cell lines |
Q & A
Q. What synthetic strategies are effective for constructing the sulfonamide bridge in methyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate?
The sulfonamide bridge is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) with a benzodioxol-5-yl formamide intermediate under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield . For analogous compounds, coupling reagents like HATU or EDCI have been used to activate carboxylic acid intermediates, improving reaction efficiency .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring conformation, sulfonamide linkage, and benzodioxole moiety.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and purity.
- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups.
- X-ray crystallography : For resolving 3D conformation, particularly the spatial arrangement of the benzodioxole and piperidine groups .
Q. How can researchers optimize purification for this compound?
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) is effective for isolating polar impurities. For non-polar byproducts, flash chromatography using gradients of ethyl acetate in hexane (10% → 50%) achieves >95% purity. Buffered mobile phases (e.g., ammonium acetate pH 6.5) improve separation of charged intermediates .
Advanced Research Questions
Q. How do computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key steps:
Ligand preparation : Optimize 3D conformation using density functional theory (DFT) at the B3LYP/6-31G* level.
Protein-ligand docking : Identify binding pockets and calculate ΔG values.
Free energy perturbation (FEP) : Quantify residue-specific contributions to binding .
For example, the benzodioxole group may engage in π-π stacking with aromatic residues, while the sulfonamide acts as a hydrogen bond acceptor .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in IC₅₀ values or selectivity profiles often arise from assay conditions (e.g., cell line variability, buffer pH). Mitigation strategies:
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., MTT for cytotoxicity).
- Surface plasmon resonance (SPR) : Validate direct binding kinetics (KD, kon/koff).
- Metabolic stability testing : Assess compound degradation in microsomal preparations to rule out false negatives .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
Systematic SAR studies involve:
- Scaffold diversification : Modify the piperidine ring (e.g., N-methylation) or benzodioxole substituents (e.g., halogenation).
- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide for solubility, benzodioxole for target engagement).
- Proteolytic stability assays : Compare half-life in human plasma to prioritize analogs with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
